
ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is a complex organic compound known for its multifaceted utility in various scientific fields. It is particularly distinguished by its intricate molecular structure, which allows it to participate in a wide array of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate typically involves multiple steps starting with readily available precursors. The initial stages often include the formation of the dioxo-tetrahydroisoindole ring system followed by successive functional group interconversions and condensations to append the methylpentanamido and benzoate groups. Key reagents in these synthetic routes may include strong bases, nucleophiles, and protecting groups to control the chemoselectivity and regioselectivity of the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is often optimized for scalability. This involves streamlined processes using continuous flow reactors to minimize reaction times and enhance yields. Catalysts and high-throughput screening techniques are employed to identify the most efficient reaction pathways and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate undergoes a range of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions may involve halides and nucleophiles under controlled pH and temperature conditions to ensure selectivity.
Major Products Formed: The reactions can yield a variety of products, depending on the reaction conditions. Oxidation might lead to the introduction of additional carbonyl functionalities, whereas reduction could simplify the molecule by removing such groups. Substitution reactions can result in the replacement of specific moieties with desired functional groups, thereby tailoring the molecule’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is extensively used in scientific research due to its versatile chemical nature:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties and mechanisms of action.
Industry: : Utilized in the manufacture of specialized materials and chemical products.
Wirkmechanismus
The compound’s effects are mediated through specific molecular targets and pathways. It may interact with enzymes or receptors, thereby modulating their activity. The exact mechanisms depend on the context of its use, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate stands out due to its unique combination of functional groups, which confer distinct reactivity and properties.
Similar Compounds Include:
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindolin-2-yl)-4-methylpentanamido)benzoate
Ethyl 4-(2-(tetrahydroisoindolyl)-4-methylpentanamido)benzoate
N-(2-(1,3-dioxoisoindolinyl)-4-methylpentanamido)benzoate
Each of these compounds shares structural similarities but differs in specific substituents or functional groups, affecting their chemical behavior and applications.
By understanding the unique properties and diverse applications of this compound, researchers can better harness its potential in various scientific domains.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-31-24(30)14-7-9-17(10-8-14)25-21(27)18(11-13(2)3)26-22(28)19-15-5-6-16(12-15)20(19)23(26)29/h5-10,13,15-16,18-20H,4,11-12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISFDOMZXOEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

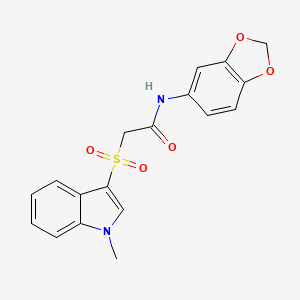
![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
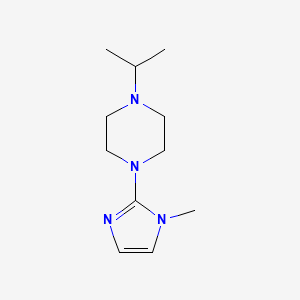

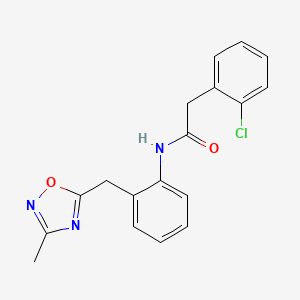
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)
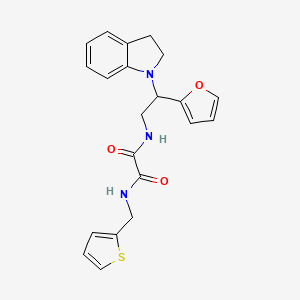
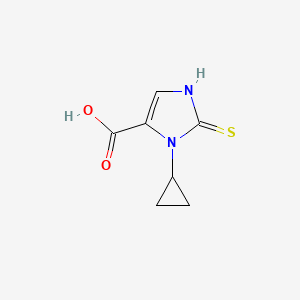

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)
